molecular formula C7H14N2O B13333092 N'-hydroxy-3-methylcyclopentane-1-carboximidamide

N'-hydroxy-3-methylcyclopentane-1-carboximidamide

Cat. No.: B13333092
M. Wt: 142.20 g/mol
InChI Key: HXLIOBOFSKUTPC-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-methylcyclopentane-1-carboximidamide is a cyclopentane-derived compound featuring a hydroxyimidamide functional group and a methyl substituent at the 3-position of the cyclopentane ring.

  • Stereochemical considerations: The cyclopentane ring introduces conformational constraints, which may influence reactivity and interactions with biological targets or metal catalysts.
  • Applications: Likely explored in medicinal chemistry (e.g., as metalloenzyme inhibitors) or synthetic chemistry (e.g., directing groups for C–H activation) due to its N,O-bidentate capability.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N'-hydroxy-3-methylcyclopentane-1-carboximidamide

InChI

InChI=1S/C7H14N2O/c1-5-2-3-6(4-5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9)

InChI Key

HXLIOBOFSKUTPC-UHFFFAOYSA-N

Isomeric SMILES

CC1CCC(C1)/C(=N/O)/N

Canonical SMILES

CC1CCC(C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methylcyclopentane-1-carboximidamide typically involves the reaction of 3-methylcyclopentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is carried out in an aqueous medium at a temperature of around 60-70°C for several hours .

Industrial Production Methods

the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylcyclopentane-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-3-methylcyclopentane-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylcyclopentane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

Structural Isomer: N'-Hydroxy-2-methylcyclopentane-1-carboximidamide

  • CAS : 1868877-47-7 (vs. target compound’s hypothetical CAS, if available) .
  • Key differences : Methyl group at the 2-position instead of 3, altering steric and electronic environments.
  • Impact :
    • Reactivity : The 2-methyl isomer may exhibit reduced steric hindrance in certain reactions compared to the 3-methyl analogue.
    • Availability : Discontinued commercial status (as per ) limits accessibility compared to the 3-methyl variant.
  • Molecular Formula : C₇H₁₄N₂O (identical to target compound).

Functional Group Variant: Methyl 3-aminocyclopentanecarboxylate

  • CAS : 1314922-38-7 .
  • Structural contrast : Replaces hydroxyimidamide with an ester (-COOCH₃) and amine (-NH₂) group.
  • Properties :
    • Molecular Weight : 143.18 g/mol (vs. ~142.2 g/mol for the target compound).
    • Reactivity : The ester and amine groups enable nucleophilic acyl substitution or amide bond formation, diverging from the hydroxyimidamide’s metal-chelating behavior.
    • Safety : Requires stringent handling (e.g., inhalation precautions, eye rinsing protocols) .

Benzamide Derivative: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Functional comparison : Contains a benzamide core and tertiary alcohol, serving as an N,O-bidentate directing group.

Linear Chain Analogue: N-Hydroxyoctanamide

  • CAS : 7377-03-9 .
  • Structural contrast : Linear octanamide chain vs. cyclic carboximidamide.
  • Properties: Lipophilicity: Higher due to the linear hydrocarbon chain, impacting solubility in nonpolar solvents. Applications: Potential use in surfactants or lipid-based formulations, unlike the target compound’s cyclic rigidity.

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Notable Properties/Applications
N'-Hydroxy-3-methylcyclopentane-1-carboximidamide C₇H₁₄N₂O ~142.2 N/A Hydroxyimidamide, cyclopentane Chelation, catalysis (hypothesized)
N'-Hydroxy-2-methylcyclopentane-1-carboximidamide C₇H₁₄N₂O 142.2 1868877-47-7 Hydroxyimidamide, cyclopentane Discontinued; steric variability
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 1314922-38-7 Ester, amine Nucleophilic reactivity, hazardous
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 N/A Benzamide, tertiary alcohol Metal-catalyzed C–H activation
N-Hydroxyoctanamide C₈H₁₇NO₂ 159.23 7377-03-9 Hydroxyamide, linear chain Surfactant/lipid applications

Biological Activity

N'-hydroxy-3-methylcyclopentane-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentane structure, which contributes to its biological properties. The compound's molecular formula is C7H12N2OC_7H_{12}N_2O, and it features a hydroxyl group and a carboximidamide functional group that are crucial for its activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as glucose metabolism and inflammation.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are critical for cellular responses.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity Description Reference
Antidiabetic PropertiesInhibits α-amylase and α-glucosidase, reducing glucose absorption.
Anti-inflammatory EffectsModulates pro-inflammatory cytokines, potentially reducing inflammation.
Neuroprotective EffectsExhibits protective effects against neuronal damage in vitro.

Case Studies

  • Antidiabetic Activity : A study evaluated the inhibitory effects of this compound on α-amylase and α-glucosidase. Results indicated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for managing diabetes.
  • Anti-inflammatory Response : Another investigation focused on the compound's impact on inflammatory markers in macrophages. The findings demonstrated a reduction in TNF-α and IL-6 levels upon treatment with this compound, indicating its role in modulating inflammatory responses.
  • Neuroprotection : Research assessing the neuroprotective properties of the compound revealed that it could attenuate oxidative stress-induced neuronal cell death, highlighting its potential application in neurodegenerative diseases.

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